REACTION_CXSMILES
|
[Br:1][C:2](=[CH2:5])[CH:3]=O.BrBr.[NH2:8][C:9]1[C:18]([Br:19])=[CH:17][C:12]([C:13]([O:15][CH3:16])=[O:14])=[C:11]([O:20][CH3:21])[CH:10]=1>CC(O)=O>[Br:1][C:2]1[CH:3]=[N:8][C:9]2[C:10]([CH:5]=1)=[C:11]([O:20][CH3:21])[C:12]([C:13]([O:15][CH3:16])=[O:14])=[CH:17][C:18]=2[Br:19]
|
Name
|
1—Bromine
|
Quantity
|
4.48 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
11.7 g
|
Type
|
reactant
|
Smiles
|
BrC(C=O)=C
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
22.6 g
|
Type
|
reactant
|
Smiles
|
NC1=CC(=C(C(=O)OC)C=C1Br)OC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
reached 100° C.
|
Type
|
TEMPERATURE
|
Details
|
the solution was cooled
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
FILTRATION
|
Details
|
aq. NaHCO3 and the resulting solid was filtered
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
WASH
|
Details
|
The solid was washed with ether
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=NC2=C(C=C(C(=C2C1)OC)C(=O)OC)Br
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11.04 g | |
YIELD: CALCULATEDPERCENTYIELD | 33.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |